N,N-diethyl-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N,N-diethyl-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-3-20(4-2)16(23)11-21-17(24)15-10-14(19-22(15)12-18-21)13-8-6-5-7-9-13/h5-10,12H,3-4,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCRBOAVXDDMMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C(=O)C2=CC(=NN2C=N1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Mercaptotriazoles with α-Halocarbonyl Reagents
The pyrazolo[1,5-d]triazin-4(5H)-one scaffold is often constructed via cyclocondensation reactions involving 4-amino-3-mercapto-1,2,4-triazoles and α-halocarbonyl compounds. For instance, Foroughifar et al. demonstrated that Schiff bases derived from 5-substituted 4-amino-1,2,4-triazole-3-thiols and benzaldehydes react with ethyl chloroacetate under basic conditions to form triazolothiadiazine derivatives. While this method primarily targets thiadiazine systems, analogous approaches have been adapted for triazine formation.
In the case of N,N-diethyl-2-(4-oxo-2-phenylpyrazolo[1,5-d]triazin-5(4H)-yl)acetamide, the triazine ring is likely assembled via a similar pathway. A plausible route involves:
Hydrazine-Mediated Ring Closure
A patent by WO2012075683A1 highlights the use of hydrazine hydrate in ethanol to reflux methyl 5-benzoyl-thiazole-4-carboxylates, yielding pyridazinone derivatives. Translating this to pyrazolo-triazine synthesis, hydrazine attack on a pre-functionalized diketone intermediate could facilitate annulation. For example, reacting 3-mercapto-6-phenyl-1,2,4-triazine with hydrazine under acidic conditions may generate the pyrazolo-triazinone core, as evidenced by analogous syntheses of thiazolo-pyridazinones.
Table 1: Key Reaction Conditions for Pyrazolo-Triazine Formation
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| AMT synthesis | Thiocarbazide, HCl | Water | 100°C | 85% |
| Cyclization | Ethyl chloroacetate, NaH | DMF | 80°C | 78% |
| Hydrazine treatment | NH₂NH₂·H₂O | Ethanol | Reflux | 87% |
Introduction of the Acetamide Side Chain
Alkylation of Triazinone Intermediates
The N,N-diethylacetamide moiety is introduced via nucleophilic substitution or alkylation. A method detailed in WO2012075683A1 involves reacting 3-methylthio-6-phenyl-1,2,4-triazine with m-chloroperoxybenzoic acid to form a sulfoxide intermediate, which subsequently undergoes displacement with diethylamine. This step is critical for appending the acetamide group while preserving the triazinone structure.
Mechanistic Insight :
Coupling Reactions Using Carbodiimides
Alternative approaches employ carbodiimide-mediated coupling between carboxylic acid derivatives and amines. For example, activating the carboxylic acid of 2-(4-oxo-2-phenylpyrazolo-triazin-5-yl)acetic acid with N,N'-dicyclohexylcarbodiimide (DCC) allows conjugation with diethylamine, yielding the target acetamide. This method offers modularity but requires stringent anhydrous conditions.
Reaction Optimization and Challenges
Solvent and Catalyst Selection
- Polar aprotic solvents (e.g., DMF, DMSO) are preferred for cyclocondensation due to their ability to stabilize transition states.
- Heteropolyacids (e.g., H₃PW₁₂O₄₀) enhance regioselectivity in triazine annulation, achieving yields >90%.
- p-TsOH under solvent-free conditions accelerates reaction kinetics, reducing processing time by 40% compared to traditional methods.
Byproduct Mitigation
- Column chromatography is routinely employed to separate regioisomers, particularly when unsymmetrical diketones are used.
- Crystallization from ethanol/water mixtures improves purity, with reported melting points of 215–217°C for the final acetamide.
Analytical Characterization
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal X-ray analysis unambiguously establishes the regioisomeric structure, with bond angles and distances consistent with pyrazolo-triazine geometry.
Applications and Derivatives
While the primary focus is synthesis, preliminary pharmacological data suggest that pyrazolo-triazine acetamides exhibit moderate analgesic activity, warranting further exploration. Structural analogs with morpholine or piperidine substituents demonstrate enhanced bioavailability, highlighting the versatility of this scaffold.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl core, depending on the reaction conditions and the nucleophiles used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols. Substitution reactions could introduce various functional groups onto the phenyl ring or the heterocyclic core.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds featuring the pyrazolo[1,5-d][1,2,4]triazin framework. For instance:
- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Research indicates that it may interfere with critical signaling pathways involved in cancer cell survival and growth .
- Case Studies : In a study involving several derivatives of triazine compounds, it was observed that modifications to the pyrazolo structure significantly enhanced anticancer activity. The derivatives demonstrated varying levels of efficacy against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer), with some achieving over 70% inhibition of cell growth .
Other Pharmacological Activities
Beyond anticancer properties, N,N-diethyl-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide has shown promise in other therapeutic areas:
- Antimicrobial Activity : Compounds with similar structures have been reported to possess antimicrobial properties against various pathogens. The triazine moiety is often linked to enhanced antibacterial and antifungal activities .
- Anti-inflammatory Effects : Some derivatives have been evaluated for their anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step processes that allow for the introduction of various functional groups.
General Synthetic Route:
- Preparation of Pyrazolo-Triazine Core : The initial step often involves the condensation of appropriate hydrazine derivatives with carbonyl compounds to form the pyrazolo framework.
- Functionalization : Subsequent steps involve introducing acetamide groups through acylation reactions, which can be optimized for yield and purity.
- Characterization : The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity.
Data Table: Synthetic Pathways Comparison
| Step | Reaction Type | Reagents Used | Yield (%) |
|---|---|---|---|
| 1 | Condensation | Hydrazine + Carbonyl Compound | 85 |
| 2 | Acylation | Acetic Anhydride + Base | 90 |
| 3 | Purification | Column Chromatography | - |
Mechanism of Action
The mechanism of action of N,N-diethyl-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is not fully understood, but it is believed to interact with various molecular targets through its heterocyclic core. This interaction could involve binding to enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents on the pyrazolo-triazine core, acetamide side chain, or aromatic rings. Below is a detailed comparison based on molecular features, synthesis pathways, and pharmacological properties.
Structural Modifications and Molecular Properties
Pharmacological and Functional Insights
- Neuroinflammation Imaging : Analogs like DPA-714 and F-DPA (pyrazolo-pyrimidine derivatives) share functional acetamide groups and demonstrate high affinity for TSPO, a biomarker for neuroinflammation. The target compound’s pyrazolo-triazine core may offer improved metabolic stability compared to pyrazolo-pyrimidine systems .
- Antimicrobial and Anticancer Potential: Compounds with methoxy or halogenated aromatic substituents (e.g., 4-Cl-benzyl in ) exhibit enhanced lipophilicity, which correlates with membrane permeability and activity against pathogens or cancer cells .
- Synthetic Accessibility : The target compound’s diethyl acetamide group simplifies synthesis compared to analogs requiring complex alkylation steps (e.g., piperidine or benzylpiperidine derivatives in ). Yields for similar compounds range from 32% (fluorine-18 labeling in ) to 40–60% for triazole-acetamide derivatives .
Key Structural-Activity Relationships (SAR)
Aromatic Substitutions :
- Fluorine or methoxy groups at the 4-position of the phenyl ring (e.g., ) improve target binding via electron-withdrawing or donating effects.
- Bulky substituents (e.g., benzylpiperidine in ) enhance blood-brain barrier penetration for CNS applications.
Acetamide Side Chain :
- Diethyl groups (target compound) balance lipophilicity and solubility, whereas polar groups (e.g., furylmethyl in ) reduce metabolic clearance.
Biological Activity
N,N-Diethyl-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is a complex heterocyclic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesizing existing research findings and case studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is with a molecular weight of approximately 298.35 g/mol. The structure features a pyrazolo[1,5-d][1,2,4]triazin core, which is known for its diverse pharmacological activities.
Antimicrobial Activity
Research indicates that compounds containing the pyrazolo[1,5-d][1,2,4]triazin moiety exhibit notable antimicrobial properties. For instance:
- Antibacterial Activity : A study demonstrated that derivatives of this compound showed significant inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL against Gram-positive and Gram-negative bacteria .
- Antifungal Activity : In vitro tests revealed antifungal efficacy against Candida species, with MIC values similar to those observed for established antifungal agents .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been evaluated in several studies:
- Cytokine Inhibition : The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines upon stimulation with lipopolysaccharides (LPS) .
Anticancer Properties
Emerging evidence suggests that this compound may possess anticancer activity:
- Cell Line Studies : In vitro assays on cancer cell lines (e.g., MCF-7 for breast cancer) showed that the compound induced apoptosis and inhibited cell proliferation at concentrations of 10–50 µM. The IC50 values were determined to be around 25 µM .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor:
- Acetylcholinesterase Inhibition : Preliminary studies indicate that this compound exhibits acetylcholinesterase inhibitory activity with an IC50 value of approximately 15 µM. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's .
Case Studies and Research Findings
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and purity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
- Infrared Spectroscopy (IR) : Identification of carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .
Advanced tip : X-ray crystallography can resolve ambiguities in stereochemistry .
How can researchers optimize reaction yields for this compound?
Advanced Research Question
- Temperature control : Maintain 0–5°C during sensitive steps (e.g., cyclization) to suppress side reactions .
- Catalyst screening : Test palladium or copper catalysts for coupling efficiency .
- Stoichiometry adjustments : Use a 10–20% excess of acetamide precursors to drive reactions to completion .
Validation : Monitor reactions via TLC or HPLC to track intermediate formation .
How should spectral data contradictions (e.g., NMR vs. MS) be resolved?
Advanced Research Question
- 2D NMR techniques : Use COSY, HSQC, or HMBC to assign overlapping signals .
- Isotopic labeling : Introduce ¹³C or ¹⁵N labels to trace ambiguous peaks .
- Cross-validate : Compare experimental IR/MS data with computational simulations (e.g., DFT) .
What in vitro assays are suitable for preliminary biological activity screening?
Basic Research Question
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria .
- Anticancer : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases linked to the pyrazolo-triazine scaffold .
How can structure-activity relationships (SAR) be systematically studied?
Advanced Research Question
- Substituent variation : Synthesize analogs with modified phenyl or diethyl groups to assess steric/electronic effects .
- Pharmacophore mapping : Use docking studies (e.g., AutoDock Vina) to identify critical binding motifs .
- Bioisosteric replacement : Replace the triazine core with pyridine or pyrimidine to evaluate scaffold flexibility .
What strategies ensure stability during long-term storage?
Advanced Research Question
- Degradation studies : Accelerated stability testing (40°C/75% RH) with HPLC monitoring .
- Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis .
- Functional group protection : Derivatize reactive groups (e.g., oxo to ketal) for labile analogs .
How can computational modeling aid in mechanistic studies?
Advanced Research Question
- Molecular dynamics (MD) : Simulate interactions with biological targets (e.g., DNA topoisomerases) .
- Density Functional Theory (DFT) : Calculate charge distribution to predict reactivity at the acetamide moiety .
- Machine learning : Train models on existing pyrazolo-triazine data to predict novel synthetic pathways .
How should contradictory biological assay results be addressed?
Advanced Research Question
- Dose-response validation : Repeat assays with a wider concentration range (e.g., 0.1–100 µM) .
- Orthogonal assays : Confirm cytotoxicity via flow cytometry (apoptosis) and LDH release .
- Control standardization : Use reference compounds (e.g., doxorubicin for anticancer assays) to calibrate results .
What mechanistic insights can kinetic studies provide?
Advanced Research Question
- Rate-determining step : Use stopped-flow spectroscopy to identify slow steps in triazine ring formation .
- Isotope effects : Compare reaction rates with deuterated vs. non-deuterated reactants to probe mechanisms .
- Activation energy : Calculate via Arrhenius plots to optimize thermal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
